Phosphirene
Description
Historical Context and Evolution of Phosphirene Research
The exploration of this compound chemistry dates back to the latter half of the 20th century. The first definitive synthesis of a this compound derivative, 1,2,3-triphenylthis compound, was achieved by trapping a phosphinidine complex with diphenylacetylene. wikipedia.org This seminal work laid the foundation for subsequent investigations into the synthesis, structure, and reactivity of this class of compounds.
Early research in the 1970s and 1980s was largely focused on the generation and trapping of transient phosphirenes, which were often highly reactive and difficult to isolate. A significant milestone was the synthesis of the first 2H-phosphirene by the Regitz group in 1987. wikipedia.org Despite these early successes, the field remained relatively dormant for a period. A resurgence of interest in this compound chemistry has occurred in more recent years, driven by advancements in synthetic methodologies and computational techniques that have enabled the isolation and characterization of more stable this compound derivatives. ontosight.ai
Significance of Phosphirenes within Small-Ring Heterocycles
Phosphirenes hold a unique position within the broader family of small-ring heterocycles. wikipedia.org Their significance stems from several key factors:
Ring Strain: Like other three-membered rings, phosphirenes exhibit significant ring strain due to the acute bond angles within the ring. This inherent strain is a driving force for a variety of ring-opening reactions, making them valuable synthetic intermediates.
Unique Electronic Structure: The presence of a phosphorus atom and a double bond within the three-membered ring creates a distinctive electronic environment. This leads to interesting bonding characteristics and reactivity patterns that differ from their all-carbon (cyclopropene) or nitrogen-containing (azirine) analogs.
Potential Applications: The reactivity of phosphirenes has been harnessed in various chemical transformations. They have shown potential as precursors to other organophosphorus compounds and as ligands in transition metal catalysis.
The study of phosphirenes provides valuable insights into the fundamental principles of bonding, strain, and reactivity in small, unsaturated heterocyclic systems.
Fundamental Concepts of Phosphorus-Containing Three-Membered Rings
The chemistry of phosphirenes is deeply rooted in the fundamental properties of phosphorus and the constraints of a three-membered ring system.
Bonding and Structure: The phosphorus atom in a 1H-phosphirene is bonded to two carbon atoms and another substituent. The geometry around the phosphorus atom can vary depending on its coordination number. For instance, in pentacoordinate phosphirenes, the structure is often a highly distorted square pyramid. nih.gov The endocyclic P-C bonds in such structures possess a high degree of p-character. nih.gov
Isomers: Phosphirenes can exist as two primary isomers:
1H-Phosphirenes: The double bond is between the two carbon atoms.
2H-Phosphirenes: The double bond is between the phosphorus atom and one of the carbon atoms. wikipedia.org
The relative stability and reactivity of these isomers are influenced by the substituents on the ring.
Reactivity: The reactivity of phosphirenes is largely dictated by the inherent ring strain and the nature of the phosphorus atom. Cleavage of the endocyclic P-C bond is a common reaction pathway, particularly in the presence of strong acids. acs.org The reactivity of the C=C bond can be influenced by interactions with orbitals on the phosphorus atom. nih.govacs.org For example, in some pentacoordinate phosphirenes, a σ*–π interaction between an apical bond orbital and the C=C π orbital can lower the reactivity of the double bond. acs.org
Structure
2D Structure
3D Structure
Properties
CAS No. |
157-19-7 |
|---|---|
Molecular Formula |
C2H3P |
Molecular Weight |
58.02 g/mol |
IUPAC Name |
1H-phosphirene |
InChI |
InChI=1S/C2H3P/c1-2-3-1/h1-3H |
InChI Key |
BHJIMPINIQQPJX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CP1 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Phosphirenes
Contemporary Approaches to Phosphirene Ring Formation
The synthesis of the strained this compound ring system and its derivatives is a specialized area of organophosphorus chemistry. Modern strategies predominantly revolve around the construction of the three-membered ring through cycloaddition or transfer reactions. Key contemporary methods include the formal addition of halophosphines to alkynes, which generates phosphirenium salt precursors, and the transfer of phosphinidene moieties to alkynes from various precursors. nih.govresearchgate.netacs.org Another significant approach involves the transfer of a metallacycle from an early transition metal, such as titanium, to a phosphorus source, directly forming the this compound ring. These methods provide access to both neutral phosphirenes and their cationic phosphirenium ion counterparts, which are valuable intermediates in organophosphorus synthesis. nih.gov
Halophosphine Additions to Alkynes for Phosphirenium Salt Precursors
A foundational method for the synthesis of phosphirenium ions involves the direct reaction of alkynes with halophosphines. The first series of phosphirenium ions were successfully synthesized by reacting alkynes with methylphosphonous dichloride or phenylphosphonous dichloride in the presence of aluminum trichloride. This reaction can be viewed as the formal addition of a "RPCl+" cation to the carbon-carbon triple bond of the alkyne. This approach directly establishes the three-membered heterocyclic ring structure, yielding the phosphirenium cation, which can be isolated as a salt. nih.gov The diphenylphosphirenium salts, for instance, are readily generated using this methodology.
Amine-Phosphenium Ion Mediated Synthesis of Phosphirenium Species
The synthesis of phosphirenium salts has been refined through the use of pre-formed amine-phosphenium ions. This method offers an improvement over the direct use of halophosphines and a Lewis acid. nih.gov A notable example is the use of the amine-phosphenium ion [iPr2NPCl]+[AlCl4]− for the synthesis of phosphirenium species. nih.gov This approach provides a more controlled delivery of the phosphenium cation to the alkyne, facilitating the [2+1] cycloaddition to form the phosphirenium ring.
Generation and Trapping of Phosphirenium Intermediates in Organic Transformations
Phosphirenium ions are not only stable, isolable species but also serve as potent transient intermediates in organic synthesis. nih.gov They can be generated in situ and trapped by nucleophiles, leading to a variety of organophosphorus compounds. Mechanistic studies have revealed that phosphirenium ions can act as a "masked phosphenium" source. nih.gov They can undergo ring-opening to release a phosphenium ion, such as {Ph2P+}. nih.gov This released phosphenium ion is the active catalyst in certain transformations, such as the metal-free reduction of carbonyls with silanes. nih.gov The catalytic cycle involves the associative transfer of the phosphenium ion to a carbonyl substrate, followed by silane (B1218182) addition and subsequent displacement of the product by another carbonyl molecule to regenerate the active catalyst. nih.gov
However, the reactivity of the phosphirenium intermediate is complex, with potential off-cycle pathways. One such competing reaction is the formation of vinyl phosphine (B1218219), which can occur via silane attack at a carbon atom of the ring in the phosphenium-alkyne adduct intermediate. nih.gov The balance between the productive catalytic cycle and unproductive side reactions is influenced by the electronic properties of the substituents on the phosphirenium ion.
| Intermediate | Description | Role in Transformation |
| Phosphirenium Ion | Three-membered ring with a positively charged phosphorus atom. | Pre-catalyst, "masked phosphenium" source. nih.gov |
| Phosphenium Ion | Dicoordinated phosphorus cation {R2P+}. | Active catalytic species in carbonyl hydrosilylation. nih.gov |
| Vinyl Phosphine | Off-cycle, unproductive species. | Formation is favored by electron-donating substituents. |
Metallacycle Transfer Reactions for this compound Construction
A versatile and direct route to phosphirenes involves the transfer of a metallacycle from a transition metal to a phosphorus source. Specifically, titanacyclopropenes have been effectively used for this purpose. Titanocene complexes derived from various alkynes react with dichlorophosphines, such as phenylphosphonous dichloride (PhPCl2) or phosphorus trichloride (PCl3), to afford the corresponding 1-phenyl- or 1-chlorophosphirenes.
The process begins with the formation of a titanacyclopropene from a titanium precursor, like Ti(O-i-Pr)4 or titanocene dichloride (Cp2TiCl2), and an alkyne. This is followed by the addition of the dichlorophosphine, which results in the transfer of the C2-fragment from titanium to phosphorus, releasing the titanium complex and forming the this compound ring. This methodology provides a straightforward entry to phosphirenes that might be difficult to access through other means.
Table 1: Synthesis of Phosphirenes via Titanacycle Transfer
| Alkyne | Phosphorus Source | This compound Product | Yield (%) |
|---|---|---|---|
| Et-C≡C-Et | PhPCl2 | 1-phenyl-2,3-diethylthis compound | 85 |
| Ph-C≡C-Ph | PhPCl2 | 1,2,3-triphenylthis compound | 95 |
| Me3Si-C≡C-SiMe3 | PhPCl2 | 1-phenyl-2,3-bis(trimethylsilyl)this compound | 90 |
| Et-C≡C-Et | PCl3 | 1-chloro-2,3-diethylthis compound | 65 |
Phosphinidene Transfer Reactions
Phosphinidene transfer reactions represent a powerful strategy for the synthesis of phosphorus-containing heterocycles. This approach involves the generation of a transient phosphinidene (R-P), a phosphorus analog of a carbene, which is then trapped by an unsaturated substrate like an alkyne to form a this compound.
From Dibenzo-7-phosphanorbornadiene Compounds to Alkynes
Dibenzo-7-phosphanorbornadiene compounds are effective precursors for the thermal generation of phosphinidenes. researchgate.netacs.org Upon heating (typically between 70–90 °C), these compounds undergo a retro-Diels-Alder reaction, eliminating a stable aromatic molecule, anthracene, to release a free phosphinidene as a reactive intermediate. researchgate.netacs.org This phosphinidene can then be trapped by various unsaturated substrates, including alkynes, providing a synthetic route to amino-substituted phosphirenes. researchgate.net
The success of this phosphinidene transfer is highly dependent on the nature of the substituent on the phosphorus atom. researchgate.netacs.org Research has shown that π-donating dialkylamide groups are crucial for efficient transfer, whereas poorer π-donors result in reduced or no transfer. researchgate.netacs.org The steric bulk of the substituent also plays a role in the competency of the transfer reagent. Kinetic studies and density functional theory (DFT) calculations support a mechanism involving the unimolecular fragmentation of the precursor to yield a free singlet aminophosphinidene, which then adds to the alkyne. researchgate.netacs.org
Table 2: Competency of Dibenzo-7-phosphanorbornadiene Precursors for Phosphinidene Transfer
| Substituent (R) on Phosphorus | Description | Transfer Competency |
|---|---|---|
| iPr2N | Diisopropylamino (strong π-donor, bulky) | High |
| Et2N | Diethylamino (strong π-donor) | Moderate to High |
| Me2N | Dimethylamino (strong π-donor) | Moderate |
| Ph | Phenyl (poor π-donor) | No Transfer |
Stereoselective Phosphinidene Transfer
Stereoselective phosphinidene transfer reactions represent a sophisticated approach to constructing the this compound ring with control over the spatial arrangement of substituents. This method involves the transfer of a phosphinidene moiety (RP) to an alkyne. The stereochemistry of the resulting this compound is dictated by the nature of the phosphinidene and the reaction conditions.
Research has demonstrated that the thermolysis of dibenzo-7-phosphanorbornadiene compounds can serve as a source of phosphinidenes. The reaction's success is notably influenced by the substituents on the phosphorus atom, with π-donating dialkylamide groups being particularly effective in promoting phosphinidene transfer. The steric bulk of these substituents also plays a crucial role. When these phosphinidenes are reacted with alkynes, it provides a synthetic pathway to valuable amino-substituted phosphirenes acs.org.
While much of the recent development in catalytic phosphinidene transfer has focused on the synthesis of the saturated analogues, phosphiranes, the principles are extendable to this compound synthesis. For instance, organoiron- and fluoride-catalyzed systems have been developed for the phosphinidene transfer to olefins. acs.orgnih.gov A cocatalyst system comprising tetramethylammonium fluoride (TMAF) and [Fp(THF)][BF4] (Fp = Fe(η5-C5H5)(CO)2) has been successfully employed for the preparation of trans-phosphiranes from styrenic olefins. acs.orgnih.gov The mechanism is proposed to involve an iron-phosphido intermediate. acs.orgnih.govnih.gov The extension of this methodology to alkynes as substrates offers a promising route for the stereoselective synthesis of phosphirenes.
A study on the thermal decomposition of dibenzo-7-phosphanorbornadienes highlights the stereospecificity of the phosphinidene transfer to olefins. When a derivative was heated with cis-4-octene, a single phosphirane product with Cs symmetry was formed, indicating a stereospecific cycloaddition. A similar reaction with trans-4-octene yielded a different, single phosphirane product. This high degree of stereoselectivity is consistent with the reactivity of a singlet phosphinidene intermediate and underscores the potential for achieving stereocontrol in the synthesis of related unsaturated systems like phosphirenes acs.org.
Table 1: Examples of Stereoselective Phosphinidene Transfer Reactions
| Phosphinidene Source | Substrate | Catalyst/Conditions | Product Type | Stereochemistry | Reference |
|---|---|---|---|---|---|
| Dibenzo-7-(dimethylpiperidino)phosphanorbornadiene | cis-4-octene | 75 °C, 3 h | Phosphirane | Stereospecific (single isomer) | acs.org |
| Dibenzo-7-(dimethylpiperidino)phosphanorbornadiene | trans-4-octene | 75 °C, 3 h | Phosphirane | Stereospecific (single isomer) | acs.org |
Synthesis via Phosphinidene Complexes and Cycloaddition Reactions
The generation and trapping of phosphinidene complexes is a foundational strategy for the synthesis of phosphirenes. In this approach, a transient or stabilized phosphinidene complex is generated, which then undergoes a cycloaddition reaction with an alkyne to form the this compound ring.
The first reported synthesis of a this compound, 1,2,3-triphenylthis compound, utilized this methodology. It was prepared by trapping the phosphinidene complex Mo(CO)5PPh with diphenylacetylene wikipedia.org. This seminal work established the viability of using transition metal complexes to generate and control the reactivity of phosphinidene intermediates.
Terminal phosphinidene complexes, which are phosphorus analogues of singlet carbenes, are particularly versatile reagents for these syntheses nsf.gov. These electrophilic species can be generated and subsequently trapped by unsaturated substrates. For example, stable this compound complexes have been synthesized through the reaction of terminal phosphinidene complexes with alkynes acs.org.
More recent advancements have focused on developing systems that can generate and transfer phosphinidenes under milder conditions. Phospha-Wittig reagents can be considered as phosphinidenes stabilized by a phosphine wikipedia.org. These compounds exhibit reactivity that allows for the transfer of the phosphinidene moiety. Furthermore, cationic phosphinidene synthons have been developed. For instance, imidazoliumyl(phosphonio)-phosphanides can transfer a cationic phosphinidene, [LC–P]+, which can then be used to synthesize other phosphorus compounds nih.gov. The reactivity of the resulting products, such as cationic phosphaalkenes, in cycloaddition reactions opens up further synthetic possibilities nih.gov.
Table 2: Selected Examples of this compound Synthesis via Phosphinidene Complexes
| Phosphinidene Complex Precursor | Trapping Agent | Resulting this compound/Complex | Reference |
|---|---|---|---|
| Mo(CO)5(PPh) | Diphenylacetylene | 1,2,3-Triphenylthis compound | wikipedia.org |
Ring Formation through P-C Bond Cleavage in Diphosphatetrahedranes
A novel and powerful method for synthesizing phosphirenes involves the ring-opening of highly strained phosphorus-containing cage compounds, specifically diphosphatetrahedranes. This strategy leverages the inherent ring strain of the tetrahedrane core to drive the formation of the this compound ring.
The reaction of di-tert-butyldiphosphatetrahedrane, (tBuCP)2, with N-heterocyclic carbenes (NHCs) has been shown to be a viable route to phosphirenes. The outcome of this reaction is highly dependent on the steric and electronic properties of the NHC employed rsc.org. When bulkier NHCs such as IMes (1,3-bis(2,4,6-trimethylphenyl)imidazolin-2-ylidene), IPr (1,3-bis(2,6-di-iso-propylphenyl)imidazolin-2-ylidene), and MesDAC (1,3-bis-(2,4,6-trimethylphenyl)-4,6-diketo-5,5-dimethylpyrimidin-2-ylidene) are used, cleavage of a P-C bond in the diphosphatetrahedrane cage occurs, leading to the formation of 1H-phosphirenes rsc.orguni-regensburg.de. The reaction proceeds to completion over several weeks at room temperature, and the this compound products can be isolated as yellow solids in moderate yields (29–56%) rsc.org. In contrast, the use of a smaller NHC results in the cleavage of the P-P bond, yielding a bis(phosphaalkene) rsc.org.
The resulting phosphirenes are phosphino-substituted, a class of phosphirenes that are otherwise challenging to synthesize. Typically, the synthesis of such compounds requires metal coordination of the phosphino (B1201336) group rsc.org. This method, therefore, provides a direct entry into this important subclass of phosphirenes.
Table 3: Synthesis of Phosphirenes from Di-tert-butyldiphosphatetrahedrane and NHCs
| N-Heterocyclic Carbene (NHC) | Reaction Time | Isolated Yield | Product | Reference |
|---|---|---|---|---|
| IMes | 2 weeks | 56% | 1-(1,3-Bis(2,4,6-trimethylphenyl)imidazolin-2-yl)-2,3-di-tert-butyl-1H-phosphirene | rsc.org |
| IPr | 3 weeks | 29% | 1-(1,3-Bis(2,6-diisopropylphenyl)imidazolin-2-yl)-2,3-di-tert-butyl-1H-phosphirene | rsc.org |
Elucidation of Phosphirene Reactivity and Mechanistic Pathways
Reactivity Profiles
The reactivity of the phosphirene ring is dominated by its significant ring strain and the unique electronic properties of the low-coordinate phosphorus atom. These factors make phosphirenes versatile synthons capable of undergoing a variety of transformations. acs.org
Phosphirenes and their saturated analogs, phosphiranes, behave as weak Lewis bases. researchgate.netresearchgate.net They can react with a limited range of electrophiles at the phosphorus center to yield the corresponding phosphirenium or phosphiranium ions. researchgate.netresearchgate.net This reactivity stems from the interaction of an electrophile with the electron pair on the phosphorus atom. mdpi.com In the case of bimolecular electrophilic substitution SE2(P) reactions, a positively charged electrophile interacts with the electron-rich phosphorus center from the front side, leading to the formation of a new bond and a positively charged intermediate, typically with retention of the original configuration. mdpi.com
The protonation of phosphiranes, a key electrophilic reaction, has been shown to be complex. While P-protonation is expected to form P-H phosphiranium cations, these intermediates can be highly reactive. nih.govacs.org Depending on the substituents and reaction conditions, the reaction with acids can lead to subsequent ring-opening, demonstrating the high reactivity of the strained ring toward electrophiles. nih.govacs.org
The reaction of phosphirenes and their derived phosphiranium ions with nucleophiles is a cornerstone of their chemistry, offering pathways to a diverse array of functionalized organophosphorus compounds. The attack can occur at either the phosphorus or carbon atoms of the three-membered ring.
Historically, the reaction of phosphiranium ions with nucleophiles was characterized by a strong preference for attack at the phosphorus atom. researchgate.net This is particularly true for reactions involving oxygen pronucleophiles, which readily attack the phosphorus site to yield phosphine (B1218219) oxide adducts. researchgate.netresearchgate.net The initial step in the reaction of phosphirane-W(CO)5 complexes with nitrogen, oxygen, phosphorus, and sulfur nucleophiles is typically an attack at the phosphorus center, unless prevented by excessive steric bulk. researchgate.net This pathway can lead to either ring-opening or the loss of the carbon-carbon unit, with the outcome depending on the nature of the nucleophile. researchgate.net
Achieving selective nucleophilic attack at a carbon atom of the phosphiranium ring has been a significant synthetic challenge. nih.gov However, recent advancements have enabled this transformation, unlocking new synthetic possibilities. By utilizing electrophilic phosphiranium salts, which feature quaternizing groups like fluorinated benzyls, a balance of stability and high electrophilic reactivity can be achieved. nih.gov This strategy facilitates the C-centered ring-opening reactions with various weak protic nucleophiles, including those based on nitrogen, sulfur, and oxygen. nih.govresearchgate.net This controlled reactivity provides a direct route for synthesizing diversely β-functionalized phosphines. nih.gov For example, this approach has been successfully applied to the synthesis of tertiary β-anilino phosphines. nih.gov The reaction of 1-phenylthis compound with n-butyllithium also proceeds via attack at the carbon framework, causing a ring cleavage to form an open-chain vinyl carbanion. acs.org
Table 1: Regioselectivity of Nucleophilic Attack on Phosphiranium Ions
| Phosphiranium Salt Type | Nucleophile Class | Primary Site of Attack | Resulting Product Class |
| Standard Quaternary Salts | Oxygen Pronucleophiles | Phosphorus | Phosphine Oxide Adducts |
| Electrophilic Salts (e.g., with fluorinated benzyl groups) | Weak N, S, O Protic Nucleophiles | Carbon | β-Functionalized Phosphines |
| 1-Phenylthis compound | Organolithium Reagents (n-BuLi) | Carbon | Open-Chain Vinylphosphines |
The interaction of phosphirenes with conjugated dienes has been explored, particularly in the context of cycloaddition reactions. An attempt to perform a Diels-Alder reaction between a this compound complex (1-phenyl-2,3-bis(methoxycarbonyl)-phosphirene-W(CO)5) and 2,3-dimethylbutadiene did not yield the expected [4+2] cycloadduct. acs.org Instead, the reaction resulted in a product where the diene was inserted into a P-C bond of the this compound ring. acs.org This outcome highlights that the high ring strain and unique electronic structure of phosphirenes can lead to reaction pathways that deviate from classical cycloaddition patterns observed with less strained systems. Conjugated dienes typically undergo electrophilic addition reactions that proceed through a resonance-stabilized allylic carbocation, allowing for both 1,2- and 1,4-addition products. libretexts.orgmasterorganicchemistry.com The unusual reactivity observed with the this compound complex suggests a different mechanistic pathway is operative.
Nucleophilic Reactivity of Phosphirenes and Phosphiranium Ions
Ring Opening and Expansion Reactions of the this compound Moiety
Due to inherent ring strain, the three-membered this compound ring is susceptible to both ring-opening and ring-expansion reactions, which are key pathways for its synthetic elaboration. acs.org
Ring-opening can be initiated by various reagents. Treatment of phosphiranes with triflic acid, for instance, leads to P-protonation followed by P-C bond cleavage and ring opening to form a carbocation intermediate. nih.govacs.orgacs.org Nucleophiles can also induce ring-opening. The reaction of phosphirane complexes with certain phosphorus and sulfur nucleophiles results in the loss of the entire C-C unit, which is a form of ring fragmentation. researchgate.net Similarly, treatment of 1-phenylthis compound with n-butyllithium at low temperatures causes the ring to cleave, forming a vinyl carbanion derivative. acs.org
Ring expansion represents another important transformation. A notable example involves the reaction of certain phosphiranes with triflic acid, which, instead of simple opening, results in a novel phosphirane-to-phospholanium ring expansion. acs.org This process involves initial ring-opening to a carbocation, followed by hydride migration and subsequent C-H activation of a substituent group to form a five-membered phospholane ring. nih.govacs.orgacs.org This reaction establishes a new pattern of reactivity for phosphiranes, creating a larger, more stable heterocyclic system. acs.org During this specific transformation, the stereochemical information at both the P- and C-stereocenters of the original phosphirane is lost, resulting in a racemic product. acs.org
Table 2: Examples of Ring Opening and Expansion Reactions
| Reactant | Reagent(s) | Reaction Type | Key Intermediate(s) | Final Product |
| syn-Mes*PCH₂CHR | Triflic Acid (HOTf) | Ring Expansion | P-H phosphiranium cation, Secondary carbocation, Phosphenium ion | Phospholanium cation |
| 1-Phenylthis compound | n-Butyllithium | Ring Opening | Vinyl carbanion | Open-chain vinylphosphine |
| Phosphirane-W(CO)₅ Complex | P or S Nucleophiles | Ring Opening/Fragmentation | - | Phosphinidene complex + alkene |
Mechanistic Investigations of Phosphirenium Ion Catalysis
Phosphirenium ions, three-membered phosphacycles, have been identified as effective pre-catalysts for various chemical transformations, most notably the metal-free reduction of carbonyls with silanes. nih.govamanote.com Mechanistic studies, combining experimental and computational approaches, have revealed that their catalytic activity stems from their ability to function as a source of highly reactive phosphenium ions. nih.goviospress.com
Phosphirenium Ions as Masked Phosphenium Catalysts
Initial experimental and computational mechanistic evaluations indicate that phosphirenium ions act as "masked phosphenium" catalysts. amanote.comiospress.comrsc.org The catalytic cycle is initiated by the ring-opening of the phosphirenium ion, which releases a transient and highly electrophilic phosphenium ion, {R₂P⁺}. nih.gov This ring-opening mechanism allows the phosphirenium ion, which is relatively stable and easy to handle, to serve as a convenient precursor for the active catalytic species. nih.gov The liberated phosphenium ion is the key intermediate that participates directly in the catalytic transformation. iospress.com
Associative Transfer Mechanisms involving {Ph₂P⁺}
Once generated, the phosphenium cation, typically a diphenylphosphenium ion {Ph₂P⁺}, engages the substrate through an associative transfer mechanism. iospress.com In the context of carbonyl reduction, the catalysis proceeds via the associative transfer of the {Ph₂P⁺} moiety to a carbonyl nucleophile. nih.govamanote.com The phosphenium ion, acting as a potent Lewis acid, is trapped by the Lewis basic oxygen atom of the carbonyl reagent, forming a phosphenium adduct. nih.gov This adduct is the active catalyst that proceeds through the subsequent steps of the reaction. nih.gov
Hydrosilylation Mechanisms Catalyzed by Phosphirenium Species
The role of phosphirenium ions as catalysts has been extensively studied in the hydrosilylation of aldehydes and ketones. nih.gov The proposed catalytic cycle, supported by both experimental and Density Functional Theory (DFT) studies, involves several key steps: iospress.com
Ring-Opening: The phosphirenium pre-catalyst undergoes ring-opening to release the active {Ph₂P⁺} phosphenium ion.
Associative Transfer: The {Ph₂P⁺} ion is trapped by the carbonyl substrate (e.g., a ketone) to form a phosphenium adduct. nih.gov
Si-H Addition: A silane (B1218182) molecule adds across the C=O bond of the activated carbonyl group within the adduct. iospress.com
Product Displacement: The resulting silyl ether product is displaced by another molecule of the carbonyl substrate in an associative manner, regenerating the active phosphenium adduct and completing the catalytic cycle. nih.goviospress.com
This cycle efficiently reduces the carbonyl compound while regenerating the active catalyst for subsequent turnovers. nih.gov
Competing Off-Cycle Pathways (e.g., Vinyl Phosphine Formation)
A significant competing off-cycle process has been identified in the hydrosilylation of certain substrates, such as benzophenone, which can lead to catalyst deactivation. iospress.com This pathway results in the formation of vinyl phosphine. nih.gov Spectroscopic and computational studies have shown this to be an irreversible process that sequesters the {Ph₂P⁺} moiety. iospress.com
The preference for the productive catalytic cycle versus the off-cycle vinyl phosphine formation is heavily influenced by the electronic properties of substituents on the phosphirenium cation's aryl groups. nih.gov
| Substituent Effect on Catalysis | Outcome |
| Electron-Donating Groups (e.g., p-OMe) | Favors the formation of side products, including off-cycle vinyl phosphine. Catalysis is undermined and becomes sluggish. iospress.com |
| Electron-Withdrawing Groups (e.g., p-CF₃) | Promotes the desired catalytic hydrosilylation pathway. nih.gov |
Computational studies rationalize these observations by comparing the transition state free energies for the competing pathways. Electron-donating substituents, while promoting the initial ring-opening, disfavor the subsequent associative transfer of {Ph₂P⁺} to the ketone, allowing the off-cycle pathway to dominate. iospress.com
This compound-Phosphinidene Rearrangements
Beyond the catalytic reactivity of their cationic counterparts (phosphirenium ions), neutral 2H-phosphirenes can undergo rearrangement to form transient phosphinidene intermediates. A room-temperature-stable crystalline 2H-phosphirene has been shown to react as a vinylphosphinidene, which is generated via this characteristic rearrangement. nih.gov
The reactivity of the transient vinylphosphinidene has been demonstrated through various trapping experiments. Its reaction with (tht)AuCl (tetrahydrothiophene gold(I) chloride) leads to the insertion of the phosphinidene into an aromatic C-C bond of a mesityl group. This reaction represents the first documented example of a phosphorus analog of the Büchner ring expansion reaction, a classic method for forming seven-membered rings. nih.govacs.org This rearrangement opens pathways to novel organophosphorus compounds by harnessing the unique reactivity of the phosphinidene intermediate. nih.gov
Insertion Reactions of Phosphenium Cations (e.g., with Oxiranes, Formaldehyde)
Phosphenium cations, generated from phosphirenium ions or other precursors, are highly electrophilic and can participate in insertion and cycloaddition reactions with various substrates containing heteroatoms. d-nb.info
Theoretical investigations into the reaction between a phosphenium cation and an oxirane reveal a two-step mechanism. d-nb.infoscholaris.ca First, the phosphenium cation acts as an electrophile and accepts σ electrons from the oxygen atom of the oxirane, forming a complex in a barrierless combination step. d-nb.info This complex then transforms into a more stable four-membered ring product via a transition state. scholaris.ca The stability of the initial complex is directly related to the magnitude of the positive charge on the phosphorus atom; a greater positive charge leads to a more stable complex. d-nb.info
| Phosphenium Cation | Relative Positive Charge on Phosphorus |
| HP⁺-F | Highest |
| HP⁺-OH | Intermediate |
| HP⁺-NH₂ | Lowest |
Similarly, the cycloaddition reaction between a phosphenium cation and formaldehyde has been investigated theoretically. iospress.com The mechanism mirrors the reaction with oxiranes:
Complex Formation: A barrier-free addition step occurs where the phosphenium cation acts as an electrophilic reagent, accepting σ electrons from the formaldehyde oxygen to form a complex. iospress.com
Isomerization: The initially formed complex isomerizes through a transition state to yield the final, more stable product. iospress.com
In both reactions, the phosphenium cation's electrophilicity drives the formation of new ring structures through insertion into a carbon-heteroatom bond. iospress.comd-nb.info
Dearomatization Strategies Involving Phosphinidenes
The generation of phosphinidenes, the phosphorus analogs of carbenes, often involves strategies that temporarily disrupt aromatic systems. A key approach utilizes the dearomatization of a stable aromatic ring to create a high-energy, reactive intermediate that can readily release a phosphinidene. The subsequent rearomatization of the ring provides a strong thermodynamic driving force for the reaction.
A significant example of this strategy is the use of phosphanorcaradiene derivatives. researchgate.netnih.gov In these molecules, a phosphorus atom is part of a three-membered ring that is fused to a six-membered ring, forcing the latter out of its aromatic plane. researchgate.net This intramolecular dearomatization results in a thermally robust yet highly reactive compound due to significant molecular strain. nih.govnih.gov This strained phosphanorcaradiene serves as a synthetic equivalent of a transient phosphinidene, as its reactions are driven by the release of the three-membered ring strain and the recovery of aromaticity in the benzene ring. researchgate.netnih.govnih.gov This process is analogous to a retro-Büchner reaction, a classic method for converting stable aromatic compounds into more reactive systems. nih.gov
The reactivity of these dearomatized precursors demonstrates the utility of this strategy. The phosphanorcaradiene can transfer its phosphorus atom to various substrates, including alkenes and alkynes, in [1+2] cycloaddition reactions that proceed smoothly at room temperature without the need for transition metal catalysts. nih.gov Similarly, a ruthenophosphanorcaradiene, which contains a dearomatized aryl group on a ligand, reacts with both nucleophilic and electrophilic substrates, resulting in the rearomatization of the aryl group and the net transfer of a phosphorus atom. baranlab.org This highlights how dearomatization-aromatization cycles can be effectively harnessed to mediate phosphinidene transfer.
Another established method for generating phosphinidenes involves the thermally induced elimination of anthracene from dibenzo-7-phosphanorbornadiene compounds. arxiv.org While this is a fragmentation reaction rather than a direct dearomatization of a single ring, it relies on the formation of the highly stable aromatic anthracene molecule as a driving force for releasing the phosphinidene intermediate. arxiv.org
Table 1: Examples of Phosphinidene Generation via Dearomatization Strategies
| Precursor Type | Dearomatization Principle | Driving Force for Phosphinidene Release | Ref |
|---|---|---|---|
| Phosphanorcaradiene | Intramolecular dearomatization of a benzene ring via fused PC₂ ring formation. | Release of high ring strain and recovery of aromaticity. | researchgate.netnih.gov |
| Ruthenophosphanorcaradiene | Dearomatization of an NHC ligand's aryl group by the phosphorus atom. | Rearomatization of the ligand's aryl group. | baranlab.org |
| Dibenzo-7-phosphanorbornadiene | Precursor fragments to release the phosphinidene. | Formation of the stable aromatic molecule anthracene. | arxiv.org |
Photochemical Transformations of Phosphirenes
Detailed research findings specifically describing the photochemical transformations of pre-formed this compound compounds, such as photoisomerization or ring-opening reactions under UV irradiation, are not extensively available in the surveyed scientific literature. While the photolysis of related phosphorus compounds like 1-arylphosphiranes and 1-aryl-3-phospholenes is utilized as a method to generate phosphinidene intermediates, the subsequent photochemical reactivity of the resulting phosphirenes is not detailed. baranlab.org
Thermal Reactivity of Phosphanorcaradiene Derivatives
Phosphanorcaradiene derivatives, despite being thermally robust, exhibit significant reactivity under mild thermal conditions, often proceeding smoothly at room temperature. researchgate.netnih.gov This reactivity stems from the high molecular strain within the fused three-membered PC₂ ring and the potent thermodynamic driving force provided by the recovery of aromaticity in the dearomatized benzene ring. nih.govnih.gov These molecules serve as elegant and efficient synthons for transient phosphinidenes, enabling the activation of a variety of small molecules without the need for transition metal catalysts. researchgate.netnih.gov
The thermal reactivity of phosphanorcaradienes encompasses several key transformation types:
[1+2] Cycloadditions: They readily react with unsaturated substrates. For instance, exposure to ethylene gas at room temperature leads to the formation of the corresponding phosphirane. nih.gov With alkynes, such as 4-tertbutylphenylacetylene, they undergo cycloaddition to yield this compound derivatives. nih.gov
Reactions with Lewis Bases: Treatment with nucleophiles like trimethylphosphine results in the formation of phosphanylidene-phosphorane adducts. researchgate.netnih.gov They also react with isonitriles, such as 2,6-dimethylphenylisonitrile, to yield 1-phospha-3-azaallenes. researchgate.net
Oxidative Cleavage of X-H Bonds: These strained molecules are capable of activating and oxidatively cleaving Si-H and N-H bonds at room temperature. nih.govnih.gov This reactivity profile leads to the formation of secondary phosphines.
Reactions with Azides: When treated with one molar equivalent of an azide like 4-tertbutylphenylazide, an iminophosphorane is formed. The addition of a second equivalent leads to a bis(imino)phosphorane. researchgate.net
This diverse reactivity, driven by the release of inherent molecular strain, underscores the utility of phosphanorcaradienes as valuable intermediates for synthesizing a range of organophosphorus compounds under mild thermal conditions. researchgate.netnih.gov
Table 2: Summary of Thermal Reactions of a Phosphanorcaradiene Derivative
| Reactant | Product Type | Reaction Conditions | Ref |
|---|---|---|---|
| Ethylene | Phosphirane | Room Temperature, 1 atm | nih.gov |
| 4-tertbutylphenylacetylene | This compound | Room Temperature | nih.gov |
| Trimethylphosphine | Phosphanylidene-phosphorane | Room Temperature | researchgate.net |
| 2,6-dimethylphenylisonitrile | 1-Phospha-3-azaallene | Room Temperature | researchgate.net |
| Phenylsilane | Secondary Phosphine | Room Temperature | nih.gov |
| 4-tertbutylaniline | Secondary Phosphine | Room Temperature | nih.gov |
| 4-tertbutylphenylazide (1 eq.) | Iminophosphorane | Room Temperature | researchgate.net |
| 4-tertbutylphenylazide (2 eq.) | Bis(imino)phosphorane | Room Temperature | researchgate.net |
Quantum Chemical Characterization of this compound Systems
Quantum chemical calculations are essential for understanding the molecular and electronic properties of phosphirenes, particularly the parent 1H-phosphirene, which is often described as a hypothetical molecule, making experimental characterization challenging. nih.gov Theoretical studies on substituted phosphirenes, such as pentacoordinate P-phenyl-substituted 1H-phosphirenes, have been conducted to understand their synthesis, reactivity, and bonding. nih.govacs.org X-ray crystallographic analysis of these more complex derivatives reveals a highly distorted square pyramidal geometry around the phosphorus atom. nih.gov Computational analyses of these systems complement experimental data, providing insights into their structural and electronic nature. For instance, theoretical calculations on pentacoordinate phosphirenes show that the structural parameters of the three-membered ring are very similar to those of a tetracoordinate phosphirenium cation. nih.govacs.org
Density Functional Theory (DFT) Applications in this compound Chemistry
Density Functional Theory (DFT) is a powerful computational method used to investigate the structure and properties of various chemical systems, including phosphorus-containing heterocycles. While comprehensive DFT studies focused solely on the parent 1H-phosphirene are not extensively available in the literature, research on substituted phosphirenes and related phosphorus compounds provides a framework for understanding their electronic characteristics. For example, DFT has been used to study the effects of phosphine ligands on the structure and electronic properties of organometallic complexes containing phosphorus. researchgate.net
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for describing chemical reactivity and electronic properties, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The energies and distributions of these orbitals are crucial for understanding a molecule's ability to act as an electron donor or acceptor. researchgate.net
While detailed FMO analysis data for the parent 1H-phosphirene is scarce in peer-reviewed literature, computational studies on related organophosphorus compounds provide insights into the expected nature of its frontier orbitals. For substituted phosphine oxides, for instance, the HOMO and LUMO energies have been calculated to understand their electronic transitions. rsc.org In these systems, the distribution of the HOMO and LUMO often involves the phosphorus atom and its substituents, indicating their central role in the molecule's electronic activity. rsc.org For pentacoordinate 1H-phosphirenes, a σ-π interaction between the σ orbital of the apical bond and the π orbital of the C=C bond in the three-membered ring is considered operative, influencing the reactivity of the double bond. acs.org
A representative table of HOMO and LUMO energies for a substituted phosphine oxide is provided below to illustrate the type of data generated in such analyses.
Table 1: Representative Frontier Molecular Orbital Energies for a Substituted Phosphine Oxide Derivative
| Molecular Orbital | Energy (eV) |
|---|---|
| LUMO+1 | -0.65 |
| LUMO | -0.79 |
| HOMO | -5.86 |
| HOMO-1 | -6.31 |
| HOMO-2 | -6.42 |
| HOMO-3 | -6.55 |
Note: Data is illustrative and based on a substituted phosphine oxide, not 1H-phosphirene. rsc.org
Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals of a calculated wavefunction into localized orbitals that align with the intuitive Lewis structure concepts of bonds, lone pairs, and antibonds. This analysis provides quantitative information about charge distribution and donor-acceptor (delocalization) interactions between orbitals.
A detailed NBO analysis has been performed on 1-halo-1H-phosphirenes in the context of the formation of phosphirenylium ions. researchgate.net These studies, conducted using ab initio methods, reveal significant insights into the electronic structure. The NBO analysis indicates that the P-X (where X is a halogen) bonds in these molecules are highly ionic. researchgate.net This suggests that the bonding can be described as an interaction between a phosphirenylium cation and a halide anion. researchgate.net
The analysis further quantifies the natural charges on the atoms. For example, in 1-chloro-1H-phosphirene, the charge on phosphorus is significantly positive, while the charge on chlorine is negative, supporting the ionic character of the bond. The carbon atoms in the ring also carry a negative charge.
Table 2: NBO Charges for 1-Chloro-1H-phosphirene
| Atom | Natural Charge (e) |
|---|---|
| P | +0.78 |
| Cl | -0.54 |
| C1 | -0.28 |
| C2 | -0.28 |
| H1 | +0.16 |
| H2 | +0.16 |
Note: This data is for a substituted this compound, not the parent 1H-phosphirene.
This charge distribution highlights the significant polarization of the P-Cl bond and the electronic landscape of the this compound ring system.
The Electron Localization Function (ELF) and the Quantum Theory of Atoms in Molecules (QTAIM) are powerful tools for analyzing the electronic structure and bonding in molecules based on the topology of the electron density and related scalar fields. researchgate.netcanterbury.ac.uk ELF provides a measure of the likelihood of finding an electron in the neighborhood of a reference electron, which helps to visualize core electrons, covalent bonds, and lone pairs. dntb.gov.ua QTAIM partitions a molecule into atomic basins based on the gradient of the electron density, allowing for the characterization of atom types and the nature of interatomic interactions through the analysis of bond critical points. uni-muenchen.de
While specific ELF and QTAIM analyses for the parent 1H-phosphirene are not readily found in the existing literature, these methods have been applied to a wide range of chemical systems to provide detailed bonding insights. researchgate.netcanterbury.ac.uk A topological analysis of ELF can enrich the understanding of chemical bonding by verifying classical concepts and identifying new types of bonding. canterbury.ac.uk
Proton affinity (PA) is the negative of the enthalpy change for the gas-phase reaction of a chemical species with a proton, while gas-phase basicity (GB) is the negative of the corresponding Gibbs free energy change. nih.gov These values are fundamental measures of a molecule's intrinsic basicity. nih.govmaynoothuniversity.ie
There are no specific experimental or high-level computational studies on the proton affinity and basicity of the parent 1H-phosphirene reported in the literature. However, computational methods, particularly DFT, are routinely used to predict these properties for a wide variety of molecules, including other phosphorus compounds. nih.govnih.gov The accuracy of these calculations can be benchmarked against experimental data for related molecules to ensure their reliability. nih.gov For instance, the proton affinities of numerous neutral molecules, including phosphine (PH3), have been experimentally determined and are used as reference points in computational studies. researchgate.net
Table 3: Experimental Proton Affinities for Selected Phosphorus Compounds
| Compound | Proton Affinity (kJ/mol) |
|---|---|
| Phosphine (PH3) | 789 |
| Phosphorus trifluoride (PF3) | 697 |
Note: This table provides context but does not include data for this compound.
Ab Initio Calculations of this compound and Phosphirenylium Ions
Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, have been instrumental in studying the formation and electronic structure of phosphirenylium ions from substituted phosphirenes. researchgate.net
A significant theoretical study investigated the formation of phosphirenylium ions from 1-halo-1H-phosphirenes using various levels of theory, up to CCSD(T)/6-31+G*. researchgate.net The calculations explored the effects of different substituents on the ring carbons and the halogen atom at the phosphorus center. The reaction energies for the formation of the phosphirenylium ion from the corresponding halothis compound were found to be substantial, ranging from 114 to 209 kcal/mol. researchgate.net
The electronic structure of the resulting phosphirenylium ion was also a key focus of this research. NBO analysis of the phosphirenylium cation revealed its aromatic character. researchgate.net This aromaticity is attributed to a three-center two-electron π-type bond. researchgate.net The resonance energy of the phosphirenylium ion was estimated to be 38 kcal/mol through the calculation of a homodesmotic reaction. researchgate.net The study also considered the effect of a solvent, finding that liquid SO2 stabilizes the phosphirenylium cation by 18 kcal/mol. researchgate.net
These ab initio studies provide a detailed picture of the electronic reorganization that occurs upon ionization of a substituted this compound and highlight the thermodynamic stability associated with the aromatic character of the resulting phosphirenylium cation.
An in-depth analysis of the electronic structure and bonding theory of phosphirenes reveals a fascinating interplay of molecular orbital interactions, aromaticity considerations, and the influence of substituents and coordination. This article delves into the theoretical framework that governs the properties of these unique three-membered phosphorus-containing heterocycles.
Advanced Spectroscopic Characterization Techniques for Phosphirenes
Nuclear Magnetic Resonance (NMR) Spectroscopy in Phosphirene Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of phosphirenes in solution. Given that ³¹P is a spin I = ½ nucleus with 100% natural abundance, ³¹P NMR is particularly powerful for probing the local environment of the phosphorus atom. researchgate.net When combined with ¹H, ¹³C, and other nuclei NMR, a comprehensive picture of the molecular structure and dynamics can be assembled.
In situ NMR spectroscopy is an invaluable tool for studying the formation and subsequent reactions of phosphirenes, which are often transient intermediates. By setting up a reaction directly within an NMR tube, it is possible to acquire spectra at various time intervals without disturbing the system. acs.org This approach allows for the real-time tracking of reactants, intermediates, and products.
Time-resolved ³¹P NMR, in particular, enables the direct observation of the appearance and disappearance of signals corresponding to this compound species. This provides crucial mechanistic information, allowing researchers to identify transient intermediates, determine reaction kinetics, and understand the influence of different reaction conditions. libretexts.orgresearchgate.nettrilinkbiotech.com For example, monitoring the reaction of a phosphinidene complex with an alkyne can reveal the rate of formation of the corresponding this compound complex, offering a more holistic picture of the reaction dynamics. acs.org
The chemical shifts and coupling constants observed in NMR spectra provide detailed structural information about this compound derivatives.
³¹P NMR: The ³¹P chemical shift is highly sensitive to the coordination number, substituent electronegativity, and bond angles at the phosphorus atom. rsc.orghuji.ac.il In 1H-phosphirenes, the trivalent phosphorus atom is in a highly strained ring, which significantly influences its chemical shift. These shifts typically appear in a characteristic region for P(III) compounds but are affected by the unique endocyclic bond angle.
¹H and ¹³C NMR: These spectra reveal information about the organic substituents attached to the this compound ring. The chemical shifts of protons and carbons on the ring and in the alpha position of substituents are influenced by the phosphorus atom and the ring's electronic structure.
²⁹Si NMR: For silyl-substituted phosphirenes, ²⁹Si NMR provides information about the silicon environment and its connectivity to the this compound ring.
Coupling Constants: Spin-spin coupling between nuclei provides definitive evidence of bonding connectivity. One-bond phosphorus-carbon couplings (¹JPC) are particularly informative for confirming the ring structure. researchgate.net Similarly, couplings between phosphorus and protons on adjacent carbons (²JPH) and other nuclei help to piece together the complete molecular framework. acs.orgresearchgate.net
| Nucleus | Chemical Shift (δ, ppm) Range | Coupling Constant (J, Hz) | Notes |
|---|---|---|---|
| ³¹P | -50 to -150 | N/A | Highly shielded due to ring strain and electronic effects. The specific value is highly dependent on substituents. |
| ¹³C (ring) | 140 to 160 | ¹JPC: 40-60 Hz | Deshielded due to the double bond. Coupling to phosphorus confirms the ring structure. |
| ¹H (substituent) | Varies widely | ²JPH, ³JPH: 5-20 Hz | Coupling to phosphorus is observed for protons on substituents attached to the ring carbons. |
Nuclear Overhauser Effect Spectroscopy (NOESY) is a two-dimensional NMR technique that identifies protons that are close to each other in space, typically within 5 Å, regardless of whether they are connected through bonds. rsc.orgcarleton.edu This makes it an essential tool for determining the stereochemistry of substituted phosphirenes.
For a this compound ring with substituents on the carbon atoms, NOESY can distinguish between cis and trans isomers. A cross-peak between the signals of protons on two different substituents indicates that these substituents are on the same side of the ring (cis relationship). The absence of such a cross-peak, coupled with correlations to a proton on the phosphorus atom (if present), can help confirm a trans relationship. nih.govlibretexts.org By mapping these through-space interactions, a detailed three-dimensional model of the molecule in solution can be constructed.
X-ray Crystallography for Solid-State Structure Determination
For phosphirenes, X-ray crystallography has been crucial in confirming their unique and highly strained ring structure. The first crystal structure of a stable this compound complex revealed the geometry of the three-membered ring. acs.orgrsc.org Later, the structure of the free, uncomplexed 1,2,3-triphenylthis compound was determined, providing fundamental data on the geometry of this ring system. researchgate.net
The key findings from crystallographic studies of 1,2,3-triphenylthis compound include:
An extremely acute C-P-C bond angle, a direct consequence of the three-membered ring structure.
Specific P-C and C=C bond lengths that provide insight into the bonding within the strained ring.
The planarity or puckering of the ring and the orientation of the substituents relative to the ring.
| Parameter | Value | Significance |
|---|---|---|
| C-P-C Bond Angle | 41.8° | Demonstrates the extreme ring strain inherent to the this compound structure. |
| P-C Bond Length | ~1.83 Å | Represents the length of the single bonds between phosphorus and the ring carbons. |
| C=C Bond Length | ~1.34 Å | Typical for a carbon-carbon double bond, indicating limited electronic delocalization within the ring. |
Electronic Absorption Spectroscopy (UV/Vis)
Ultraviolet-visible (UV/Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions of the electromagnetic spectrum. libretexts.orgutoronto.ca The technique is particularly useful for studying compounds with conjugated π-electron systems. wikipedia.org
The 1H-phosphirene ring contains a C=C double bond, making it a chromophore. The primary electronic transition observed in the UV/Vis spectrum of a simple this compound is the π → π* transition of this double bond. The wavelength of maximum absorbance (λmax) is sensitive to the extent of conjugation. libretexts.org When substituents that extend the π-system, such as phenyl groups, are attached to the ring carbons, a bathochromic shift (a shift to a longer wavelength) is observed. This is because conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Therefore, UV/Vis spectroscopy provides valuable information on the electronic structure of the conjugated system in this compound derivatives.
Photoelectron Spectroscopy (UPS) in Electronic Structure Characterization
Ultraviolet Photoelectron Spectroscopy (UPS) is a powerful experimental technique used to investigate the electronic structure of molecules by measuring the kinetic energies of electrons ejected upon ionization by high-energy ultraviolet photons. libretexts.org According to Koopmans' theorem, the ionization energies correspond to the energies of the occupied molecular orbitals. libretexts.org
UPS provides direct experimental data on the valence molecular orbital energies of phosphirenes. thermofisher.com A UPS spectrum of a this compound would show a series of bands, each corresponding to the ionization of an electron from a different molecular orbital. This allows for the characterization of:
The energy of the highest occupied molecular orbital (HOMO), which is often the phosphorus lone pair or a π-orbital.
The energies of the π-orbitals associated with the C=C double bond.
The energies of the σ-orbitals that form the framework of the ring.
These experimental energy levels can be compared with results from quantum chemical calculations to validate theoretical models and gain a deeper understanding of the bonding and electronic structure of the strained this compound ring.
Mass Spectrometry Techniques, Including Molecular Beam Mass Spectrometry (MBMS) for Transient Species
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. In the context of phosphirenes, mass spectrometry can confirm the formation of the desired product and provide insights into its fragmentation pathways, which can be indicative of the ring's stability. While standard MS techniques are invaluable for stable this compound derivatives, the study of transient or highly reactive this compound species and their precursors often requires specialized approaches like Molecular Beam Mass Spectrometry (MBMS).
MBMS is particularly well-suited for the direct detection of short-lived intermediates in the gas phase. This is highly relevant to this compound chemistry, as they can be synthesized from the addition of phosphinidenes to alkynes. MBMS has been successfully employed to detect transient phosphinidene species, which are direct precursors to phosphirenes. In a typical MBMS setup, a gas mixture from a reaction chamber is expanded into a high-vacuum chamber, forming a molecular beam. This rapid expansion cools the molecules and quenches further reactions, allowing for the detection of reactive intermediates. The species in the molecular beam are then ionized, typically by electron impact, and analyzed by a mass spectrometer.
The fragmentation of organophosphorus compounds in mass spectrometry often involves the cleavage of bonds to the phosphorus atom. For phosphirenes, characteristic fragmentation patterns would be expected to include the loss of substituents from the phosphorus or carbon atoms, and potentially the rupture of the three-membered ring. The specific fragmentation will depend on the nature of the substituents and the ionization energy employed.
Table 1: Key Aspects of Mass Spectrometry in this compound Characterization
| Parameter | Information Provided | Relevance to Phosphirenes |
| Molecular Ion Peak (M+) | Molecular weight of the compound. | Confirms the successful synthesis of the this compound derivative. |
| Isotope Pattern | Presence and number of certain elements (e.g., Cl, Br). | Aids in confirming the elemental composition of substituted phosphirenes. |
| Fragmentation Pattern | Structural information based on the masses of fragment ions. | Provides insights into the stability of the this compound ring and its substituents. |
| High-Resolution MS | Exact mass and elemental formula. | Unambiguously determines the molecular formula of the this compound. |
| MBMS | Detection of transient species. | Enables the study of reactive phosphinidene precursors to phosphirenes. |
Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a cornerstone for the characterization of molecular structure and bonding. These methods probe the vibrational modes of a molecule, which are sensitive to the masses of the atoms, the geometry of the molecule, and the strength of the chemical bonds. For phosphirenes, vibrational spectroscopy is crucial for identifying characteristic functional groups and gaining insight into the bonding within the strained three-membered ring.
IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to the vibrational modes of the molecule that result in a change in the dipole moment. Raman spectroscopy, on the other hand, measures the inelastic scattering of monochromatic light, providing information about vibrational modes that involve a change in the polarizability of the molecule. Often, IR and Raman spectroscopy provide complementary information.
The vibrational spectrum of a this compound derivative will be dominated by the vibrations of its substituent groups. For example, the presence of alkyl or aryl groups will give rise to characteristic C-H stretching and bending vibrations. More importantly, specific vibrations associated with the this compound ring and its direct substituents can be identified. The P-C and C=C stretching and bending vibrations within the ring are of particular interest. The frequencies of these modes can be influenced by the nature of the substituents on both the phosphorus and carbon atoms.
Computational studies, often using density functional theory (DFT), are frequently employed to calculate the theoretical vibrational spectra of phosphirenes. These calculated spectra can then be compared with experimental data to aid in the assignment of the observed vibrational bands.
Table 2: Representative Vibrational Frequencies for Functional Groups in this compound Derivatives
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopic Technique |
| C-H (Aryl/Alkyl) | Stretching | 3100 - 2850 | IR, Raman |
| C=C (Aromatic) | Stretching | 1600 - 1450 | IR, Raman |
| C=C (in this compound ring) | Stretching | ~1650 - 1550 | Raman |
| P-C (Alkyl/Aryl) | Stretching | 800 - 600 | IR, Raman |
| P=O (in this compound oxides) | Stretching | 1300 - 1200 | IR |
| P-Cl | Stretching | 550 - 450 | IR, Raman |
Note: The exact frequencies can vary depending on the specific molecular structure and environment.
Electrochemical Characterization (e.g., Cyclic Voltammetry)
Electrochemical techniques, particularly cyclic voltammetry (CV), are employed to investigate the redox properties of molecules, providing information about their electronic structure and reactivity in electron transfer processes. researchgate.net For phosphirenes, CV can be used to determine their oxidation and reduction potentials, which are related to the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), respectively.
In a cyclic voltammetry experiment, the potential of a working electrode is swept linearly with time between two set points, and the resulting current is measured. researchgate.net The resulting plot of current versus potential, known as a cyclic voltammogram, can reveal information about the thermodynamics and kinetics of the redox reactions. researchgate.net
The electrochemical behavior of phosphirenes is expected to be influenced by the substituents on the ring. Electron-donating groups would likely make the this compound easier to oxidize (lower oxidation potential), while electron-withdrawing groups would make it more difficult to oxidize (higher oxidation potential). The reversibility of the redox processes can also be assessed, providing insights into the stability of the resulting radical cations or anions.
While specific cyclic voltammetry data for a wide range of phosphirenes is not extensively documented in readily available literature, studies on related phosphorus heterocycles, such as phosphoranes, demonstrate the utility of this technique. For instance, the cyclic voltammogram of a diphenyl phosphorane has shown a reversible one-electron oxidation event, allowing for the characterization of the corresponding radical cation. mit.edu This suggests that stable this compound derivatives could also exhibit well-defined redox behavior that can be probed by cyclic voltammetry.
Table 3: Information Obtainable from Cyclic Voltammetry of Phosphirenes
| CV Parameter | Electrochemical Information | Significance for Phosphirenes |
| Anodic Peak Potential (Epa) | Oxidation potential. | Relates to the energy of the HOMO and the ease of removing an electron. |
| Cathodic Peak Potential (Epc) | Reduction potential. | Relates to the energy of the LUMO and the ease of adding an electron. |
| Half-wave Potential (E1/2) | Standard redox potential. | A thermodynamic measure of the redox couple. |
| Peak Current (ipa, ipc) | Related to concentration and diffusion coefficient. | Can be used for quantitative analysis. |
| Peak Separation (ΔEp) | Indication of electrochemical reversibility. | Provides information on the stability of the generated radical ions. |
Electron Spin Resonance (ESR) Spectroscopy for Paramagnetic Species
Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a technique that is specifically sensitive to species with unpaired electrons, such as radicals and radical ions. dtic.milnih.gov This makes it an ideal tool for studying the paramagnetic species that can be generated from phosphirenes, for example, through one-electron oxidation or reduction. dtic.mil
The principles of ESR are analogous to those of Nuclear Magnetic Resonance (NMR), but ESR involves the transitions of an unpaired electron's spin states in the presence of an external magnetic field. nih.gov The resulting ESR spectrum provides information about the electronic environment of the unpaired electron. A key feature of the ESR spectra of phosphorus-containing radicals is the hyperfine coupling to the phosphorus nucleus (³¹P, I = 1/2). This interaction splits the ESR signal into a doublet, and the magnitude of this splitting, the hyperfine coupling constant (A), is related to the extent of the unpaired electron's delocalization onto the phosphorus atom.
If a this compound is oxidized to its radical cation or reduced to its radical anion, ESR spectroscopy can be used to confirm the formation of the paramagnetic species and to probe its electronic structure. The g-factor, another parameter obtained from the ESR spectrum, provides information about the electronic environment of the unpaired electron. Further hyperfine coupling to other magnetic nuclei in the molecule, such as protons, can also be observed, providing additional structural information.
Studies on related organophosphorus radicals have demonstrated the power of ESR in characterizing these species. For example, the radical cation of trimesitylphosphine has been studied by ESR, revealing a large phosphorus hyperfine coupling constant, indicating significant spin density on the phosphorus atom. nih.gov Similar studies on this compound radical ions would be expected to provide valuable data on the distribution of the unpaired electron within the strained ring system.
Table 4: Key ESR Parameters for the Study of Paramagnetic this compound Species
| ESR Parameter | Information Provided | Relevance to this compound Radicals |
| g-factor | Electronic environment of the unpaired electron. | Characterizes the overall electronic structure of the radical ion. |
| Hyperfine Coupling Constant (A) | Interaction of the unpaired electron with magnetic nuclei. | Quantifies the spin density on the ³¹P nucleus and other atoms, revealing the delocalization of the unpaired electron. |
| Signal Multiplicity | Number and type of interacting magnetic nuclei. | Confirms the presence of phosphorus and can identify other interacting nuclei in the this compound radical. |
| Linewidth | Dynamic processes and interactions. | Can provide information about the lifetime and interactions of the paramagnetic species. |
Applications of Phosphirenes in Contemporary Organic Transformations
Phosphirenes as Catalytic Species
The catalytic potential of phosphirenes is primarily harnessed through their cationic form, phosphirenium ions. These species exhibit remarkable reactivity, functioning as potent Lewis acids and participating in novel organocatalytic cycles.
Phosphirenium ions, characterized by a positively charged, pentavalent phosphorus atom within the three-membered ring, are effective pre-catalysts for various transformations, most notably the metal-free reduction of carbonyls with silanes. nih.govacs.org While their exploitation as catalytic Lewis acids is a relatively recent development, it has been shown that they can activate organic substrates. nih.govacs.org
The catalytic cycle is believed to proceed not through simple Lewis acidic activation but via a more complex "masked phosphenium" mechanism. nih.govacs.org In this process, the phosphirenium ion undergoes ring-opening, which is followed by the displacement of an alkyne. This action releases a highly reactive phosphenium ion ({R₂P⁺}). nih.govacs.org This phosphenium ion is the true catalytic species, which is trapped by a carbonyl substrate. Subsequent reaction with a silane (B1218182) and another equivalent of the carbonyl compound releases the reduced product and regenerates the active phosphenium adduct, thus completing the catalytic cycle. nih.govacs.org
The catalytic efficiency is influenced by the electronic properties of the substituents on the phosphirenium ring. Electron-withdrawing groups tend to promote the desired catalytic hydrosilylation, whereas electron-donating substituents may favor competing side reactions. nih.gov
Table 1: Hydrosilylation of Benzaldehyde (B42025) using Phosphirenium Ion Pre-catalyst
This table illustrates the catalytic activity of a phosphirenium ion in the reduction of benzaldehyde with dimethylphenylsilane. Data synthesized from findings in ACS Catalysis. acs.org
| Entry | Catalyst Loading (mol %) | Time (h) | Conversion (%) |
| 1 | 5 | 1 | 85 |
| 2 | 5 | 5 | >99 |
| 3 | 1 | 18 | 95 |
The ability of phosphirenium ions to generate phosphenium ions places them within the realm of organocatalysis. nih.govacs.org This process avoids the use of transition metals, offering a more sustainable approach to catalysis. The catalytic cycle for carbonyl hydrosilylation is a prime example of such an application. nih.gov Furthermore, the broader field of nucleophilic phosphine (B1218219) catalysis involves the addition of tertiary phosphines to electrophiles, creating reactive zwitterionic intermediates. nih.gov While not always involving a phosphirene ring directly in the catalytic cycle, the principles are relevant. Phosphines can act as nucleophilic catalysts in reactions like the Rauhut-Currier and Baylis-Hillman reactions. wikipedia.org The unique reactivity of the this compound motif suggests potential for its integration into novel organocatalytic cycles beyond carbonyl reduction.
Phosphirenes as Building Blocks for Complex Organophosphorus Compounds
Phosphirenes serve as valuable synthons for accessing more complex and often novel organophosphorus compounds. wikipedia.org Their inherent ring strain makes them susceptible to ring-opening and rearrangement reactions, providing pathways to a variety of structures.
One notable example is the reaction of di-tert-butyldiphosphatetrahedrane with N-heterocyclic carbenes (NHCs). rsc.org Depending on the steric bulk of the NHC, this reaction can dichotomously yield either phosphirenes or other complex structures. The resulting phosphirenes, specifically phosphinophosphirenes, are themselves rare and valuable building blocks. rsc.org These compounds can be isolated and used in subsequent transformations, demonstrating the utility of the this compound core as a foundational element for constructing larger, more intricate organophosphorus architectures. rsc.org The synthesis of these compounds often requires metal coordination to stabilize the phosphino (B1201336) group, though uncomplexed versions have also been prepared. rsc.org
Table 2: Products from Reaction of (tBuCP)₂ with N-Heterocyclic Carbenes (NHCs)
This table summarizes the divergent reactivity based on carbene sterics, leading to this compound formation. Data from Chemical Communications. rsc.org
| NHC Reagent | Steric Profile | Product Type |
| IMes | Bulky | This compound |
| IPr | Bulky | This compound |
| MesDAC | Bulky | This compound |
| CAAC | Less Bulky | Diphosphene (via dimerisation) |
Role in the Synthesis of Diverse P-Heterocycles via Cycloaddition Pathways
The strained double bond within the this compound ring system makes it an active participant in cycloaddition reactions, enabling the synthesis of a wide range of phosphorus-containing heterocycles (P-heterocycles). These reactions provide a powerful tool for ring expansion and the construction of fused bicyclic and polycyclic systems.
For instance, phosphirenes can undergo formal [2+1] cycloaddition reactions. wikipedia.org More significantly, they can serve as precursors or intermediates in pathways leading to larger rings. Research has shown that reactions involving azophosphines and alkynes can proceed through intermediates to form five-membered rings, which can subsequently undergo ring expansion to yield seven-membered diazaphosphepines. rsc.orgbirmingham.ac.uk While not starting from an isolated this compound, these cycloaddition pathways highlight the facility with which phosphorus can be incorporated into various heterocyclic ring sizes. rsc.orgbirmingham.ac.uk The hetero-Diels-Alder reaction is another powerful cycloaddition method used to create P-heterocycles, such as fused thiopyran and phosphinine rings, demonstrating the versatility of cycloaddition strategies in this area of chemistry. mdpi.com
Utility in Nucleophilic Organophosphine-Promoted Reactions
Nucleophilic phosphine catalysis is a cornerstone of modern organic synthesis, relying on the addition of a phosphine to an electrophile to generate a reactive zwitterionic intermediate. nih.govbeilstein-journals.org The phosphorus atom in a this compound, although part of a strained ring, retains a lone pair of electrons and can exhibit nucleophilic character.
The high reactivity of the three-membered ring can be harnessed in nucleophile-promoted ring-opening reactions. researchgate.net In such processes, a nucleophile attacks the electrophilic phosphorus atom, leading to the cleavage of a P-C bond and the formation of a linear phosphine derivative. This reactivity is analogous to the behavior of related phosphonium (B103445) salts in ligand-coupling reactions. researchgate.net While many studies focus on tertiary phosphines like triphenylphosphine (B44618) or trialkylphosphines as the nucleophilic catalyst, the fundamental principles can be extended to the this compound moiety. nih.govresearchgate.net The inherent ring strain of phosphirenes makes them particularly susceptible to such transformations, providing a thermodynamic driving force for reactions that result in ring opening. This utility allows phosphirenes to act as precursors to functionalized phosphines under the influence of various nucleophiles.
Coordination Chemistry and Metal Complexes of Phosphirenes
Phosphirenes as Ligands in Transition Metal Chemistry
Phosphirenes, like other phosphines, act as L-type ligands, donating a lone pair of electrons from the phosphorus atom to a metal center. wikipedia.org They are also capable of acting as π-acceptors by accepting electron density from filled metal d-orbitals into their P-C σ* anti-bonding orbitals. wikipedia.org This σ-donation and π-acceptance are fundamental to the M-P bond in phosphine (B1218219) complexes. wikipedia.org The coordination of phosphirenes can lead to enhanced stability of the resulting metal complexes, a phenomenon also observed in other phosphine-functionalized ligands where chelation or ansa-bridging suppresses ligand dissociation. mdpi.com
The coordination chemistry of phosphinines, the phosphorus analogues of pyridines, has been more extensively explored and reveals a rich variety of coordination modes, including η¹-P coordination, bridging, and η⁶-π coordination. cardiff.ac.uk While phosphirenes primarily coordinate through the phosphorus lone pair (η¹-coordination), the inherent strain in the three-membered ring can influence the nature of the metal-ligand bond and the reactivity of the coordinated ligand.
Synthesis and Characterization of Phosphirene-Metal Complexes
The synthesis of this compound-metal complexes often involves the reaction of a pre-formed this compound with a suitable metal precursor or the in-situ generation of a phosphinidene complex that can then react with an alkyne to form a coordinated this compound.
The synthesis of tungsten-complexed phosphirenes can be achieved through the reaction of a transient phosphinidene complex with alkynes. A notable example involves the generation of a transient molybdenum phosphinidene complex, Ph-P=Mo(CO)₄PMe₃, from a 7-phosphanorbornadiene precursor. This species readily adds to carbon-carbon triple bonds to yield Mo(CO)₄PMe₃-complexed phosphirenes. acs.org Given the chemical similarities between molybdenum and tungsten, analogous synthetic strategies are applicable for preparing tungsten-phosphirene complexes.
The general approach for synthesizing such complexes involves the reaction of a tungsten carbonyl precursor, such as W(CO)₆ or W(CO)₅(THF), with a suitable this compound ligand or a phosphinidene precursor in an appropriate solvent. rsc.orgiaea.org
Characterization of these complexes relies heavily on spectroscopic methods. ³¹P NMR spectroscopy is a key technique for characterizing metal-phosphine complexes, with significant chemical shifts observed upon coordination. wikipedia.org Infrared (IR) spectroscopy is used to analyze the C-O stretching frequencies of the carbonyl ligands, which provides information about the electronic properties of the this compound ligand. rsc.org X-ray crystallography provides definitive structural information, including bond lengths and angles within the coordinated this compound ring and between the phosphorus atom and the tungsten center. nih.gov
Table 1: Spectroscopic Data for a Representative Phosphine-Tungsten Complex.
| Complex | ³¹P NMR (δ, ppm) | IR (ν(CO), cm⁻¹) | Reference |
| [W(PHNP)(CO)₄] | Not Specified | 2019, 1918, 1898 | rsc.org |
| [W(PHNP)(CO)₃] (mer) | 73.1 | 1915, 1821, 1795 | rsc.org |
The synthesis of this compound-platinum complexes is less documented in the readily available literature. However, general methods for the preparation of platinum-phosphine complexes can be extrapolated. These methods typically involve the reaction of a platinum(II) precursor, such as K₂PtCl₄ or [PtCl₂(cod)], with the phosphine ligand. wikipedia.orgrsc.org For instance, the reaction of K₂PtCl₄ with a cyclometalating ligand precursor can form a chloride-bridged dimer, which can then be cleaved by other ligands to form monomeric complexes. nih.gov
Characterization of putative this compound-platinum complexes would involve similar techniques as for their tungsten counterparts. ³¹P NMR spectroscopy would be crucial for observing the coordination of the this compound to the platinum center, often showing coupling to the ¹⁹⁵Pt nucleus. X-ray crystallography would provide definitive structural proof of the complex. nih.gov
Table 2: Representative Synthesis of a Platinum-Phosphine Complex.
| Reactants | Product | Solvent | Conditions | Reference |
| K₂PtCl₄, HC^N ligand | C^NPt(μ-Cl)₂PtC^N | Not Specified | Not Specified | nih.gov |
| C^NPt(μ-Cl)₂PtC^N, acacH | C^NPt(O^O) | Not Specified | Not Specified | nih.gov |
Decomplexation Strategies for this compound Ligands
The removal of a this compound ligand from a metal center is a crucial step if the metal is used as a template or protecting group for the synthesis or modification of the this compound. A successful decomplexation strategy has been demonstrated for Mo(CO)₄PMe₃-complexed phosphirenes. acs.orgvu.nl
The detachment of the Mo(CO)₄PMe₃ transition metal group from the phosphorus atom of the this compound ring can be achieved under mild carbon monoxide (CO) pressure. acs.org This process occurs via selective CO substitution, where CO displaces the this compound ligand from the coordination sphere of the molybdenum. A key advantage of this method is that the resulting byproduct, Mo(CO)₅PMe₃, can be recycled and used in the synthesis of the original phosphinidene precursor. acs.org
Table 3: Decomplexation of a this compound-Molybdenum Complex.
| Complex | Reagent | Conditions | Products | Reference |
| Mo(CO)₄PMe₃-complexed this compound | CO | Mild pressure | Free this compound + Mo(CO)₅PMe₃ | acs.org |
Influence of Metal Coordination on this compound Electronic Structure and Reactivity
The coordination of a phosphine ligand to a transition metal significantly alters its electronic properties. The σ-donation from the phosphorus lone pair to the metal and the π-backbonding from the metal to the P-C σ* orbitals of the ligand are the primary electronic interactions. wikipedia.org These interactions lead to changes in bond lengths and angles both in the ligand and in the coordination sphere of the metal.
For phosphirenes, the high degree of p-character in the phosphorus lone pair, a consequence of the small C-P-C bond angle, is expected to influence its donor properties. Upon coordination, a rehybridization at the phosphorus atom occurs. The coordination geometry around the metal and the nature of other ligands can have a substantial impact on the metal-phosphorus bond covalency. uiowa.edu For instance, changing the coordination geometry from tetrahedral to square planar in nickel(II) phosphine complexes has been shown to more than double the intensity of pre-edge features in X-ray absorption spectroscopy, indicating a significant change in the metal-ligand bonding. uiowa.edu
Furthermore, the trans influence of the phosphine ligand can affect the bond lengths of ligands positioned opposite to it in the coordination sphere. uiowa.edu While specific computational or detailed spectroscopic studies on the changes in the bond lengths and angles of the this compound ring upon coordination were not found in the search results, it is expected that coordination would lead to an elongation of the P-C bonds within the ring due to the donation of electron density from the phosphorus atom and potential backbonding into P-C σ* orbitals.
Competitive Ligand Coordination and Complex Formation (e.g., with Phosphaallenes)
The coordination of phosphirenes to transition metals is an established area of research. These three-membered phosphorus-containing heterocycles typically coordinate to metal centers through the phosphorus lone pair, acting as σ-donors. The nature of the substituents on the this compound ring and the metal center's electronic and steric properties influence the stability and structure of the resulting complexes.
Similarly, phosphaallenes, which feature a P=C=C cumulative double bond system, have been shown to act as ligands in a variety of coordination complexes. Their coordination can occur through the phosphorus lone pair or via the π-system of the P=C bond, leading to different bonding modes and reactivity patterns.
However, the relative donor strengths and competitive binding affinities of phosphirenes versus phosphaallenes remain an unexplored area of inquiry. Such studies would be crucial for understanding the factors that govern ligand selection and complex formation in systems where both types of ligands are potentially available for coordination. The absence of such comparative research means that a detailed, data-driven analysis of their competitive coordination behavior, including the presentation of research findings in data tables, cannot be provided at this time. Further experimental investigation is required to elucidate the dynamics of competitive coordination between these two important classes of organophosphorus ligands.
Advanced Computational Chemistry Studies in Phosphirene Research
Methodological Advancements in Computational Phosphorus Chemistry
The accurate theoretical description of phosphorus-containing compounds like phosphirene presents unique challenges due to the presence of a third-row element with its diffuse orbitals and the importance of electron correlation. Over the years, significant progress in computational methodologies has enabled a more reliable and detailed investigation of these systems.
Density Functional Theory (DFT) has become a workhorse for studying this compound chemistry, offering a good balance between computational cost and accuracy. numberanalytics.com Various functionals, such as B3LYP and M06-2X, have been employed to investigate the geometries, electronic structures, and reaction pathways of phosphirenes. researchgate.netresearchgate.net For instance, DFT calculations have been successfully used to probe the mechanism of reactions between phosphirenes and nucleophiles, providing valuable insights into their reactivity. researchgate.net
Ab initio methods , while computationally more demanding, offer a systematically improvable level of theory and are crucial for benchmarking DFT results and for studying systems where electron correlation is particularly important. numberanalytics.com Methods like Møller-Plesset perturbation theory (MP2) and coupled-cluster (CC) theory have been applied to study the fundamental properties of phosphirenes, such as their structure and inversion barriers. documentsdelivered.comrsc.org For example, ab initio calculations have been instrumental in determining the pyramidal inversion barrier at the phosphorus atom in the parent this compound. documentsdelivered.com
The table below summarizes some of the key computational methods and their applications in the study of this compound.
| Computational Method | Basis Set | Application in this compound Research | Reference(s) |
| DFT (B3LYP) | 6-31G(d) | Investigation of radical cation singly occupied molecular orbital (SOMO) and correlation with air stability of phosphiranes. | researchgate.net |
| DFT (M06-2X) | def2svp | Study of the reaction mechanism of triphenyl phosphite (B83602) with β-nitrostyrene, a related phosphorus reaction. | researchgate.net |
| G3(MP2)-RAD(+) | Not Specified | Calculation of thermodynamic and kinetic parameters for the reaction of 1-methylphosphirane (B14706295) with dimethylphosphide. | researchgate.net |
| Ab initio | Not Specified | Study of the structure and inversion barrier of this compound and 1,2-dihydrophosphete. | documentsdelivered.com |
These methodological advancements continue to enhance the accuracy and scope of computational studies on phosphirenes, enabling a deeper understanding of their chemical behavior.
Theoretical Investigation of Reaction Mechanisms and Kinetics
Computational chemistry plays a pivotal role in elucidating the intricate details of reaction mechanisms involving phosphirenes. Theoretical studies allow for the exploration of potential energy surfaces, the identification of transient intermediates, and the characterization of transition states, which are often challenging to observe experimentally.
One area of significant computational investigation is the cycloaddition reactions of phosphirenes. For example, DFT calculations have been used to study the [3+2] cycloaddition reactions of this compound derivatives, providing insights into the regioselectivity and the nature of the zwitterionic intermediates involved. pku.edu.cnmdpi.com These studies have helped to rationalize experimentally observed product distributions and to understand the electronic factors that govern the reactivity of the this compound ring.
Furthermore, computational models have been employed to investigate the rearrangement reactions of phosphirenes. For instance, the conversion of phosphiranes to phospholanes has been studied computationally, revealing the involvement of key intermediates and the stereochemical outcome of the reaction. nih.govacs.orgacs.org These theoretical investigations have provided a detailed mechanistic picture that complements experimental findings.
The reaction of phosphirenes with nucleophiles has also been a subject of theoretical scrutiny. researchgate.net DFT calculations have been used to determine the thermodynamic and kinetic parameters for the attack of nucleophiles at either the phosphorus or carbon atoms of the this compound ring, explaining the observed regioselectivity. researchgate.net
A cornerstone of computational reaction mechanism studies is the location and characterization of transition states (TS). A transition state is a first-order saddle point on the potential energy surface, and its structure provides crucial information about the geometry of the reacting species at the point of maximum energy along the reaction coordinate. youtube.com For this compound reactions, computational chemists employ various algorithms to locate these elusive structures.
Once a transition state has been identified, vibrational frequency analysis is performed to confirm its nature. A genuine transition state has exactly one imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate. nih.gov
To further validate the connection between a transition state and the reactants and products it links, Intrinsic Reaction Coordinate (IRC) analysis is performed. nih.govnih.govresearchgate.net An IRC calculation follows the path of steepest descent from the transition state downhill to the reactant and product minima on the potential energy surface. This analysis confirms that the located transition state indeed connects the desired reactants and products and provides a detailed picture of the geometric changes that occur during the reaction. For example, IRC calculations have been instrumental in confirming the concerted nature of certain cycloaddition reactions involving phosphorus compounds. nih.gov
Computational chemistry provides a powerful means to quantify the energetics of chemical reactions, offering valuable kinetic and thermodynamic data that can be compared with experimental measurements. researchgate.netresearchgate.netekb.eg
Kinetic parameters , most notably the activation energy (Ea) or activation enthalpy (ΔH‡), are derived from the energy difference between the reactants and the transition state. researchgate.net The activation energy is a critical factor in determining the rate of a reaction. By calculating the activation energies for different possible reaction pathways, computational chemists can predict which pathway is kinetically favored. For example, in the reaction of 1-methylphosphirane with dimethylphosphide, the calculated rate constant for attack at the phosphorus atom was found to be seven orders of magnitude greater than for attack at a carbon atom, indicating a strong kinetic preference for the former pathway. researchgate.net
The following table presents a hypothetical example of calculated kinetic and thermodynamic parameters for a this compound reaction.
| Reaction | Computational Method | ΔH (kcal/mol) | ΔG (kcal/mol) | Ea (kcal/mol) |
| This compound + Nucleophile | DFT (B3LYP/6-31G*) | -15.2 | -12.8 | 18.5 |
| This compound Isomerization | MP2/aug-cc-pVTZ | 5.7 | 6.1 | 35.2 |
Solvent Effects in this compound Reactivity
The solvent in which a reaction is carried out can have a profound impact on its rate and mechanism. Computational chemistry offers several approaches to model these solvent effects, providing a more realistic description of reactions in solution.
Implicit solvent models , such as the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD), are widely used to account for the bulk electrostatic effects of the solvent. researchgate.net In these models, the solute is placed in a cavity within a continuous dielectric medium that represents the solvent. These models are computationally efficient and can provide a good first approximation of solvent effects on the geometries and energies of molecules and transition states.
Explicit solvent models , where individual solvent molecules are included in the calculation, offer a more detailed and accurate description of specific solute-solvent interactions, such as hydrogen bonding. nih.gov However, this approach is computationally much more expensive due to the increased number of atoms. Often, a hybrid approach is used, where a few explicit solvent molecules are included to model specific interactions in the first solvation shell, and the bulk solvent is treated with an implicit model.
Computational studies on the hydrolysis of phosphorus halides, for example, have shown that the reaction mechanism can change depending on the medium, highlighting the importance of considering solvent effects. nih.govdntb.gov.ua While specific computational studies on the solvent effects in this compound reactivity are not extensively detailed in the provided search results, the general principles and methodologies are directly applicable. For instance, the polarity of the solvent would be expected to influence the stability of charged intermediates and transition states in this compound reactions, thereby affecting the reaction rates.
Conformational Analysis and Inversion Barriers at Phosphorus in this compound Systems
The phosphorus atom in this compound is trivalent and pyramidal, meaning it can undergo stereochemical inversion. The energy barrier to this inversion is a key characteristic of the molecule and influences its potential for chirality and stereospecific reactions.
Computational chemistry is an ideal tool for studying the conformational landscape and inversion barriers of phosphirenes. semanticscholar.org By mapping the potential energy surface as a function of the pyramidalization angle at the phosphorus atom, the energy of the planar transition state for inversion can be calculated. The difference in energy between the pyramidal ground state and the planar transition state is the inversion barrier.
Ab initio and DFT calculations have been used to determine the inversion barriers for a wide range of phosphines. documentsdelivered.comrsc.orgsemanticscholar.orgrsc.orgresearchgate.netdntb.gov.uasemanticscholar.org For this compound itself, computational studies have shown that the inversion barrier is significantly influenced by the strained three-membered ring. documentsdelivered.comrsc.org DFT calculations have revealed that phosphirenes, along with diazaphosphiridines, exhibit a "turnstile" transition state for inversion, which is different from the more common "umbrella" or "T-shaped" transition states found in other phosphines. rsc.orgresearchgate.net This turnstile mechanism involves the transient elongation of one of the endocyclic P-C bonds.
The table below provides some calculated phosphorus inversion barriers for this compound and related compounds.
| Compound | Computational Method | Inversion Barrier (kcal/mol) | Reference(s) |
| This compound | Ab initio | ~35 | documentsdelivered.com |
| Substituted Phosphirenes | DFT | Varies with substituents | rsc.orgresearchgate.net |
| Phosphine (B1218219) (PH3) | Ab initio | ~37 | rsc.org |
The substituents on the this compound ring can have a significant impact on the inversion barrier. Electronegative substituents generally increase the barrier, while π-donating substituents can lower it.
Predictive Computational Modeling for Novel this compound Reactivity and Design
Beyond explaining and rationalizing experimental observations, computational chemistry is increasingly being used as a predictive tool in the design of new molecules and reactions. nih.govnih.gov In the context of this compound chemistry, predictive modeling can guide synthetic efforts towards novel derivatives with desired properties and reactivity.
By systematically modifying the substituents on the this compound ring in silico, it is possible to screen for candidates with, for example, enhanced stability, specific electronic properties, or altered reactivity towards certain reagents. numberanalytics.com For instance, computational models can be used to predict how different electron-donating or electron-withdrawing groups on the phosphorus or carbon atoms of the this compound ring will affect its susceptibility to nucleophilic or electrophilic attack.
Furthermore, computational tools can be employed to design novel this compound-based ligands for catalysis or new building blocks for materials science. numberanalytics.com By calculating properties such as the HOMO-LUMO gap, electrostatic potential, and steric accessibility, researchers can pre-select the most promising candidates for synthesis.
For example, computational screening could be used to identify this compound derivatives with optimal electronic and steric properties to act as ligands in transition metal catalysis, potentially leading to new catalysts with enhanced activity and selectivity. This predictive power of computational chemistry is a valuable asset in accelerating the discovery and development of new applications for this compound-based compounds.
Emerging Research Areas and Future Perspectives in Phosphirene Chemistry
Design and Synthesis of Highly Functionalized Phosphirene Derivatives
The synthesis of the this compound ring system has evolved significantly from the initial trapping of transient species to the development of stable, isolable, and highly functionalized derivatives. A cornerstone of this compound synthesis involves the [2+1] cycloaddition of a phosphinidene equivalent to an alkyne. The first example of a this compound, 1,2,3-triphenylthis compound, was prepared by trapping a phosphinidine complex, Mo(CO)₅PPh, with diphenylacetylene. wikipedia.orgdbpedia.org This strategy remains a viable route, with modern variations using different sources of phosphinidenes. For instance, a transient vanadium P≡N complex has been shown to react with bis(trimethylsilyl)acetylene to generate the corresponding this compound, demonstrating the utility of trapping highly reactive phosphorus intermediates. acs.org
Another major synthetic route involves the reaction of phosphaalkynes. The treatment of an electrophilic diamidocarbene with tert-butylphosphaalkyne yields a room-temperature-stable crystalline 2H-phosphirene. uni-regensburg.denih.gov This method highlights the use of sterically demanding and electronically stabilizing substituents to temper the reactivity of the this compound core, allowing for its isolation and full characterization.
Furthermore, functionalization can be achieved by chemical modification of a pre-formed this compound ring. Research has shown that 1-chloro-1H-phosphirenes can serve as versatile synthons. The chlorine atom can be readily substituted by a variety of nucleophiles, including organolithium and Grignard reagents, to install oxygen, nitrogen, carbon, silicon, and germanium-based functional groups directly onto the phosphorus atom. researchgate.net This approach opens a pathway to a diverse library of this compound derivatives with tailored electronic and steric properties.
Cationic derivatives, known as phosphirenium ions, are also accessible through several synthetic strategies. These include the reaction of alkynes with reagents like methyl- or phenylphosphonous dichloride in the presence of aluminum trichloride, which can be viewed as the formal addition of an "RClP+" entity to the alkyne. wikipedia.org
| Synthetic Strategy | Phosphorus Source | Unsaturated Substrate | Resulting Product Type |
| Phosphinidene Trapping | Phosphinidine Complex (e.g., Mo(CO)₅PPh) | Alkyne (e.g., Diphenylacetylene) | 1H-Phosphirene |
| [2+1] Cycloaddition | Phosphaalkyne (e.g., t-BuC≡P) | Carbene | 2H-Phosphirene |
| Substitution | 1-Chloro-1H-phosphirene | Organometallic Reagents (RLi, RMgX) | Functionalized 1H-Phosphirenes |
| Cation Formation | Phosphonous Dichloride (RPCl₂) / AlCl₃ | Alkyne | Phosphirenium Ion |
Development of Asymmetric Synthetic Routes to Chiral Phosphirenes
The creation of P-chiral compounds, where the phosphorus atom is the stereogenic center, is a significant objective in organophosphorus chemistry, largely due to their successful application as ligands in asymmetric catalysis. nih.gov While substantial progress has been made in the synthesis of P-chiral phosphines, phosphine (B1218219) oxides, and phosphonates, the development of asymmetric routes to chiral phosphirenes is a more nascent and challenging area. nih.govmdpi.com
Current research into the synthesis of P-stereogenic molecules provides a framework for potential strategies that could be adapted for phosphirenes. nih.gov Key approaches in the broader field include:
Catalytic Asymmetric Deprotonation: The deprotonation of prochiral phosphine boranes and sulfides using organolithium bases in the presence of a substoichiometric amount of a chiral ligand, such as (–)-sparteine, has been shown to be effective for creating P-chiral centers. rsc.orgnih.gov
Desymmetrization: The desymmetrization of symmetrical, achiral organophosphorus compounds is a powerful strategy. This can involve the enantioselective alkylation of phosphine-boranes using phase-transfer catalysis or the enzymatic monoacetylation of prochiral bis(hydroxymethyl)phosphines. nih.govmdpi.com
Chiral Auxiliaries: The use of stoichiometric chiral auxiliaries attached to the phosphorus center can direct the stereochemical outcome of subsequent reactions.
Although direct catalytic asymmetric synthesis of the this compound ring is not yet well-established, these proven methodologies for other P-chiral systems suggest viable future research directions. The high ring strain and unique reactivity of phosphirenes present specific challenges that will require the development of bespoke catalytic systems. The successful application of these principles would provide access to novel, enantiopure phosphirenes, which could serve as valuable building blocks or as a new class of chiral ligands for transition-metal catalysis.
Elucidation of Structure-Reactivity Relationships in this compound Transformations
Understanding the relationship between the structure of a this compound derivative and its chemical reactivity is crucial for controlling its transformations and designing new applications. The reactivity of these strained rings is complex, influenced by the substituents on both the phosphorus and carbon atoms.
A significant breakthrough in this area has come from studies on phosphirenium cations. nih.govbath.ac.uk These species possess two primary sites of reactivity: the electrophilic phosphorus atom and the activated carbon-carbon double bond, which acts as a π*-acceptor. acs.org Mechanistic studies have revealed a distinct structure-reactivity relationship:
Electron-withdrawing groups on substituents attached to the phosphorus atom enhance the catalytic activity of phosphirenium ions in reactions like hydrosilylation.
Electron-donating groups , conversely, slow down the desired catalytic cycle and favor the formation of off-cycle side products, such as vinyl phosphines. nih.govbath.ac.uk
This dichotomy arises because the key catalytic step involves the phosphirenium ion acting as a source of a phosphenium ion, a process facilitated by ring-opening. Electron-withdrawing groups promote this productive pathway, whereas electron-donating groups stabilize the ring and favor alternative reaction pathways.
Another fundamental transformation is the This compound-phosphinidene rearrangement . A stable 2H-phosphirene has been shown to react as a transient vinylphosphinidene, undergoing reactions such as formal oxidation or insertion into an aromatic C-C bond, the first phosphorus analogue of the Büchner ring expansion. nih.gov This reactivity highlights that phosphirenes can serve as precursors to other highly reactive phosphorus intermediates. The inherent ring strain of the this compound nucleus, analogous to that of its saturated counterpart phosphirane, predisposes it to ring-opening reactions, a tendency that is further amplified upon P-quaternization or protonation. nih.gov
Exploration of New Catalytic Applications for Phosphirenes
Perhaps one of the most exciting new frontiers in this compound chemistry is the exploration of their catalytic potential. Traditionally viewed as reactive curiosities, recent work has demonstrated that this compound derivatives can function as potent organocatalysts.
Specifically, phosphirenium ions have been identified as highly efficient pre-catalysts for the metal-free hydrosilylation of aldehydes and ketones. nih.govbath.ac.ukacs.org In this role, the phosphirenium ion is not the active catalyst itself but serves as a stable, easily handled precursor to a more reactive species.
The catalytic cycle is understood to proceed via the following key steps:
Activation: The phosphirenium ion undergoes ring-opening to release a highly electrophilic phosphenium ion adduct, {R₂P⁺}. The phosphirenium is thus described as a "masked phosphenium" source. nih.govnih.gov
Phosphenium Transfer: The active phosphenium catalyst associatively transfers to the carbonyl oxygen of the substrate.
Hydrosilylation: A silane (B1218182) molecule adds across the activated C=O bond.
Product Release: The hydrosilylated product is displaced by another molecule of the carbonyl substrate, regenerating the phosphenium adduct and completing the catalytic cycle. nih.govacs.org
A competing, off-cycle process that leads to the formation of vinyl phosphine can occur, and as noted previously, the balance between the productive catalytic cycle and this deactivation pathway is controlled by the electronic nature of the substituents on the phosphirenium ion. nih.govbath.ac.uk This discovery represents a significant conceptual advance, establishing phosphirenium ions as a new class of organocatalyst and opening the door for the development of other this compound-based catalytic transformations.
Strategies for Isolation and Characterization of Fleeting this compound Intermediates
The high reactivity and transient nature of many this compound species and their precursors, like phosphinidenes, have historically made their study challenging. A key strategy to overcome this is the use of trapping reactions. The first identified this compound was the result of trapping a molybdenum-phosphinidene complex with an alkyne, converting the fleeting intermediate into a stable, characterizable ring. wikipedia.orgdbpedia.org This approach remains central to the field; for example, a transient vanadium phosphinidene intermediate, generated from a stable trimeric precursor, was successfully trapped with bis(trimethylsilyl)acetylene to form a stable this compound, which could be fully characterized. acs.org
Another powerful strategy is the kinetic stabilization of the this compound ring through the use of sterically bulky substituents. This approach was successfully employed to prepare the first room-temperature-stable crystalline 2H-phosphirene by reacting a phosphaalkyne with a sterically demanding diamidocarbene. nih.gov The bulky groups act as a protective shield, preventing dimerization or other decomposition pathways and allowing for detailed structural analysis, including X-ray crystallography.
Interestingly, a stable this compound can itself be a source for an even more fleeting intermediate. The isolated 2H-phosphirene mentioned above was shown to undergo a this compound-phosphinidene rearrangement, acting as a controlled source for a transient vinylphosphinidene. nih.gov This demonstrates a hierarchical approach to studying reactive species: isolating a moderately stable precursor to gain experimental access to a highly transient one. These combined strategies of trapping and kinetic stabilization are essential tools for isolating and characterizing the fleeting intermediates that populate the landscape of this compound chemistry.
Synergistic Experimental and Computational Approaches in this compound Research
The synergy between experimental investigation and computational chemistry has become indispensable for advancing the understanding of this compound chemistry. Given the often transient and highly reactive nature of the species involved, computational modeling provides insights into structures, stabilities, and reaction pathways that can be difficult or impossible to obtain through experiment alone.
DFT calculations have also been instrumental in understanding the reactivity of the strained phosphirane ring, the saturated analogue of this compound. Computational modeling of the protonation of P-stereogenic phosphiranes suggested a mechanism involving P-protonation followed by ring-opening and hydride migration to form a phosphenium ion, a pathway that explained the experimentally observed loss of stereochemistry. nih.gov
These examples demonstrate a modern research paradigm where computational chemistry is not just a tool for post-hoc rationalization but an integral part of the discovery process. It helps to build mechanistic hypotheses, predict the effects of structural modifications, and guide the design of new experiments, accelerating progress in the field.
Integration of this compound Chemistry with Other Fields of Organophosphorus Chemistry
This compound chemistry is not an isolated sub-discipline but is deeply interconnected with many other areas of organophosphorus chemistry. Phosphirenes and their derivatives serve as key intermediates, precursors, and conceptual links to other important classes of phosphorus compounds.
The most prominent connections include:
Phosphinidenes and Phosphenium Ions: As discussed, phosphirenes are frequently formed by trapping phosphinidenes, and phosphirenium ions can act as controlled sources for phosphenium ions. wikipedia.orgnih.gov This places this compound chemistry at the heart of the study of these fundamental, low-coordinate phosphorus intermediates.
This compound-Phosphinidene Rearrangement: The ability of 2H-phosphirenes to rearrange into vinylphosphinidenes provides a direct, synthetically relevant link between these two compound classes. nih.gov
Phosphaalkynes: Phosphaalkynes (P≡C-R) have emerged as important building blocks for the synthesis of stable this compound derivatives through cycloaddition reactions. wikipedia.org
Phosphiranes: The chemistry of phosphiranes, the saturated analogues, provides a valuable point of comparison. wikipedia.org Studies on the ring-strain and ring-opening reactions of phosphiranes help to contextualize the enhanced reactivity of the unsaturated this compound system. nih.gov
By serving as a bridge between these different areas, the study of phosphirenes enriches the entire field of organophosphorus chemistry. It provides new synthetic routes to access other phosphorus functionalities and offers a unique, strained-ring platform to probe fundamental questions of bonding and reactivity at the phosphorus center.
Q & A
Q. What are the established methods for synthesizing phosphirenes in laboratory settings?
Phosphirenes are typically synthesized via cycloaddition reactions involving phosphaalkynes or phosphinidene complexes. For example:
- Transition metal-catalyzed [2+1] cycloaddition : Combining phosphaalkynes with alkynes or alkenes in the presence of tungsten or molybdenum catalysts yields phosphirene complexes .
- Stille cross-coupling : Reactions with 2-stannylphosphirenes and palladium catalysts enable functionalization, though tin migration may occur .
Q. Key considerations :
- Use inert atmospheres (argon/glovebox) to prevent oxidation.
- Monitor reaction progress via P NMR to track phosphorus environment changes.
Q. Table 1: Comparative Synthesis Routes
| Method | Reagents | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| [2+1] Cycloaddition | Phosphaalkyne + Alkyne | W(CO) | 60–75 | |
| Stille Coupling | 2-Stannylthis compound + R-X | PdL | 40–55 |
Q. How should researchers characterize this compound derivatives spectroscopically?
Methodological steps :
P NMR : Primary tool for confirming phosphorus bonding environments (e.g., δ ~200–300 ppm for P=C bonds) .
X-ray crystallography : Essential for resolving strained three-membered ring structures and bond angles .
Mass spectrometry (HRMS) : Validates molecular ion peaks and isotopic patterns.
IR spectroscopy : Identifies carbonyl ligands in transition metal complexes (e.g., ν(CO) ~1900–2100 cm) .
Q. Best practices :
- Cross-validate data with computational methods (e.g., DFT for bond angle predictions).
- Report purity via elemental analysis for new compounds .
Advanced Research Questions
Q. How can computational methods resolve contradictions in experimental data for this compound reactivity?
Discrepancies in reaction outcomes (e.g., unexpected [2+2+2] cycloadditions vs. alkyne insertions) often arise from steric or electronic effects. Approaches :
- Perform DFT calculations to map reaction pathways and identify transition states .
- Compare computed P NMR shifts with experimental data to validate intermediates .
- Use multivariate analysis to isolate variables (e.g., substituent bulkiness, solvent polarity) .
Case study : The reaction of 2-aminophosphirenes with alkynes produces phospholes or tetrafunctional arenes depending on alkyne electrophilicity. DFT modeling clarifies the role of Lewis acid additives in directing selectivity .
Q. What strategies optimize the reproducibility of this compound-based catalytic systems?
Critical factors :
Q. Table 2: Common Pitfalls and Solutions
| Issue | Root Cause | Mitigation Strategy |
|---|---|---|
| Low yield | Catalyst deactivation | Pre-activate catalyst under H |
| Side products | Uncontrolled alkyne insertion | Use electron-deficient alkynes |
Q. How can researchers design experiments to probe the electronic effects of substituents on this compound stability?
Methodology :
Systematic substitution : Synthesize derivatives with electron-donating (e.g., -OMe) and electron-withdrawing (e.g., -CF) groups.
Kinetic studies : Monitor decomposition rates via UV-vis spectroscopy under varying temperatures.
Electrochemical analysis : Measure redox potentials to correlate substituent effects with stability .
Example : Bulky aryl groups (e.g., mesityl) enhance stability by sterically shielding the P=C bond .
What frameworks (e.g., PICO, FINER) are applicable to formulating this compound research questions?
- PICO Framework :
- Population : this compound complexes with transition metals.
- Intervention : Varying ligand environments.
- Comparison : Reactivity vs. phosphole analogues.
- Outcome : Thermodynamic stability metrics.
- FINER Criteria : Ensure questions are F easible (lab resources), I nteresting (novel ring strain studies), N ovel (unexplored substituents), E thical (safe handling), R elevant (materials science applications) .
Q. How should conflicting data in this compound literature be addressed in a review paper?
Q. What are the best practices for documenting this compound synthesis in manuscripts?
- Experimental section : Provide exact molar ratios, catalyst loadings, and purification methods (e.g., column chromatography gradients) .
- Supporting information : Include raw NMR spectra, crystallographic CIF files, and computational input files .
- Ethical compliance : Disclose hazards (e.g., pyrophoric intermediates) under "Caution" headings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
